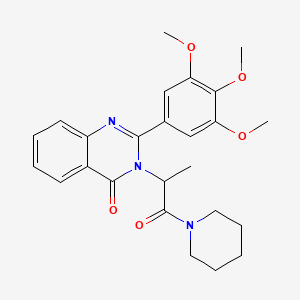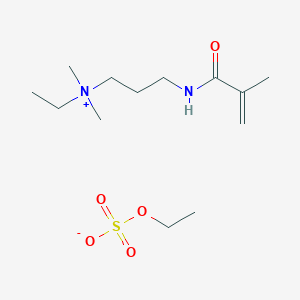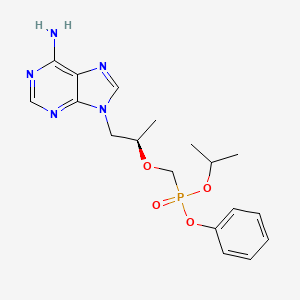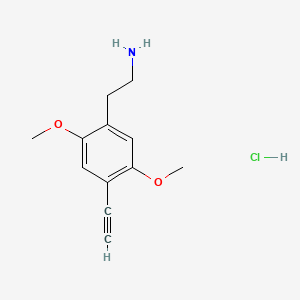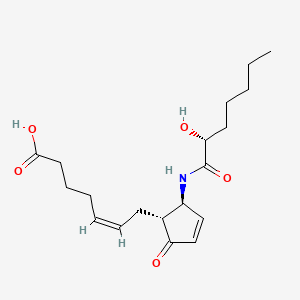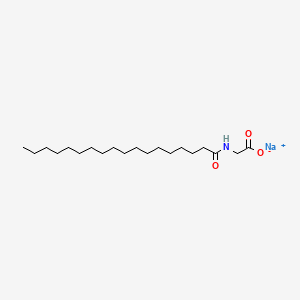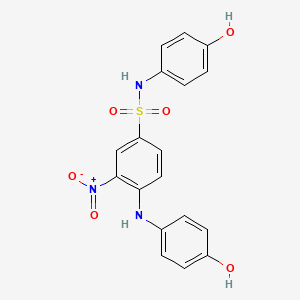
N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes hydroxyphenyl groups, a nitro group, and a sulphonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable aromatic precursor, followed by sulphonation and subsequent coupling with hydroxyphenylamine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as catalytic hydrogenation and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of hydroxy and nitro groups allows it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)-4-aminobenzenesulphonamide: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-N-(4-hydroxyphenyl)-3-nitrobenzenesulphonamide: Similar structure but with variations in the position of functional groups.
Uniqueness
N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide is unique due to the combination of hydroxy, nitro, and sulphonamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.
Properties
CAS No. |
84100-91-4 |
|---|---|
Molecular Formula |
C18H15N3O6S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(4-hydroxyanilino)-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H15N3O6S/c22-14-5-1-12(2-6-14)19-17-10-9-16(11-18(17)21(24)25)28(26,27)20-13-3-7-15(23)8-4-13/h1-11,19-20,22-23H |
InChI Key |
BZMNJADAIGWBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


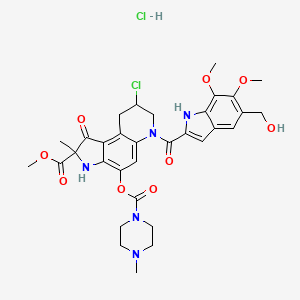
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

